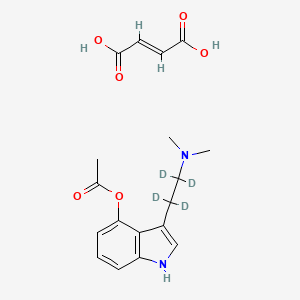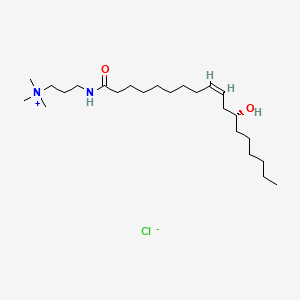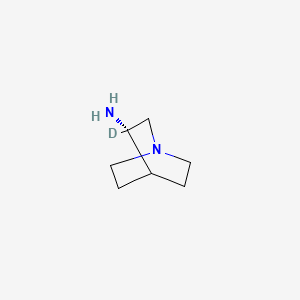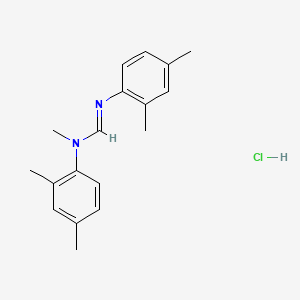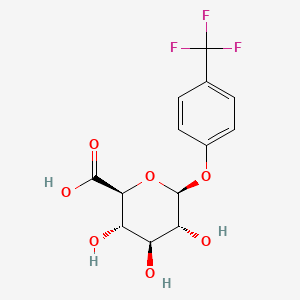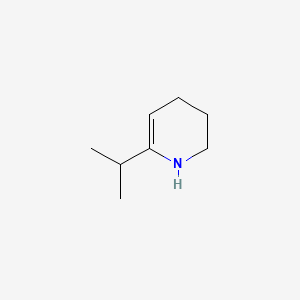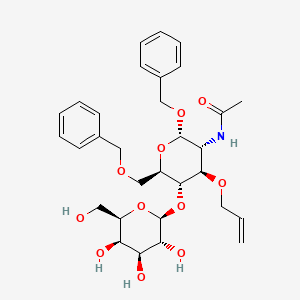
Phenoxybenzamine-d5 Hydrochloride
Übersicht
Beschreibung
Phenoxybenzamine-d5 (hydrochloride) is a deuterated form of phenoxybenzamine hydrochloride. It is an alpha-adrenergic antagonist used primarily in scientific research. The compound is labeled with deuterium, which makes it useful as an internal standard in mass spectrometry for the quantification of phenoxybenzamine . Phenoxybenzamine hydrochloride is known for its long-lasting alpha-receptor blocking activity, which is utilized in the treatment of conditions such as pheochromocytoma-induced hypertension .
Vorbereitungsmethoden
The synthesis of phenoxybenzamine-d5 (hydrochloride) involves several steps:
Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.
Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to form phenoxy isochloropropane.
Amination Reaction: Phenoxy isochloropropane undergoes amination with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to yield N-(hydroxyl) ethylphenoxy isopropylamine.
Condensation Reaction: The resulting amine is condensed with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.
Salt Formation and Chlorination: Finally, the compound undergoes salt formation and chlorination to produce N-chloroethyl-N-benzyl phenoxy isopropylamine hydrochloride, which is phenoxybenzamine hydrochloride.
Analyse Chemischer Reaktionen
Phenoxybenzamin-d5 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für ihre primären Anwendungen ist.
Reduktion: Reduktionsreaktionen sind typischerweise nicht mit Phenoxybenzamin-d5 (Hydrochlorid) verbunden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlorethylgruppe.
Häufige Reagenzien und Bedingungen: Reagenzien wie Thionylchlorid, Propylenoxid und Benzylchlorid werden häufig bei seiner Synthese verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Phenoxybenzaminhydrochlorid, mit Deuterium-Markierung für spezifische Anwendungen.
Wissenschaftliche Forschungsanwendungen
Phenoxybenzamin-d5 (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als interner Standard in der Massenspektrometrie zur genauen Quantifizierung von Phenoxybenzamin verwendet.
Biologie: In Studien mit Alpha-Adrenozeptoren eingesetzt, um deren Rolle in verschiedenen physiologischen Prozessen zu verstehen.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Hypertonie und Phäochromozytom untersucht.
Industrie: Bei der Entwicklung von Arzneimitteln eingesetzt und als Referenzstandard in Qualitätskontrollprozessen.
5. Wirkmechanismus
Phenoxybenzamin-d5 (Hydrochlorid) übt seine Wirkungen aus, indem es Alpha-Adrenozeptoren blockiert. Diese Rezeptoren befinden sich an der Muskelverkleidung von Blutgefäßen. Durch die Blockierung dieser Rezeptoren führt Phenoxybenzamin-d5 (Hydrochlorid) dazu, dass sich die Muskeln entspannen und die Blutgefäße erweitern, was zu einer Senkung des Blutdrucks führt. Dieser Mechanismus ist besonders nützlich bei der Behandlung von Erkrankungen wie durch Phäochromozytom induzierter Hypertonie .
Wirkmechanismus
Phenoxybenzamine-d5 (hydrochloride) exerts its effects by blocking alpha-adrenergic receptors. These receptors are located on the muscle lining of blood vessels. By blocking these receptors, phenoxybenzamine-d5 (hydrochloride) causes the muscles to relax and the blood vessels to widen, leading to a reduction in blood pressure. This mechanism is particularly useful in managing conditions like pheochromocytoma-induced hypertension .
Vergleich Mit ähnlichen Verbindungen
Phenoxybenzamin-d5 (Hydrochlorid) ist aufgrund seiner Deuterium-Markierung einzigartig, was es besonders nützlich als internen Standard in der Massenspektrometrie macht. Zu ähnlichen Verbindungen gehören:
Phenoxybenzaminhydrochlorid: Die nicht-deuterierte Form, die für ähnliche therapeutische Zwecke verwendet wird, aber nicht als interner Standard.
Phenoxybenzamin-d5 (Hydrochlorid) sticht durch seinen spezifischen Einsatz in der Forschung und seine Deuterium-Markierung heraus, die Vorteile in analytischen Anwendungen bietet.
Eigenschaften
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPVIWPDJVHAN-PEEBBJRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxabicyclo[3.2.0]heptane-6-carboxaldehyde, 3-oxo- (9CI)](/img/new.no-structure.jpg)

